![molecular formula C16H18N2 B2801782 [4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine CAS No. 2172516-09-3](/img/structure/B2801782.png)
[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine
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Overview
Description
“[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine” is a compound that belongs to the class of organic compounds known as 1,2,3,4-tetrahydroisoquinolines . These compounds form an important class of isoquinoline alkaloids . They are natural and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Other synthetic strategies for constructing the core scaffold have also been discussed .Molecular Structure Analysis
The molecular structure of “[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine” is based on the THIQ heterocyclic scaffold . The THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities .properties
IUPAC Name |
[4-(1,2,3,4-tetrahydroisoquinolin-6-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-10-12-1-3-13(4-2-12)14-5-6-16-11-18-8-7-15(16)9-14/h1-6,9,18H,7-8,10-11,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMOOTKPIMTPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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